

1,2-Dicyclohexylethane physical and chemical properties

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Compound of Interest

Compound Name: 1,2-Dicyclohexylethane

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An In-depth Technical Guide to **1,2-Dicyclohexylethane**: Properties, Synthesis, and Applications

Introduction: The 1,2-Dicyclohexylethane Scaffold

1,2-Dicyclohexylethane (C₁₄H₂₆) is a saturated hydrocarbon featuring a central ethane bridge connecting two cyclohexane rings.[1][2] While the parent compound itself has applications in specialized lubricants and solvents due to its high thermal stability, its true significance in modern chemistry lies in the versatile molecular scaffold it provides.[3] By introducing functional groups, the **1,2-dicyclohexylethane** core is transformed into a powerful building block for complex molecules, particularly in the realm of asymmetric synthesis.[3] Its rigid, well-defined three-dimensional structure allows for precise spatial orientation of appended chemical moieties, a critical feature for controlling stereochemistry in chemical reactions.[3] This guide offers a comprehensive overview of the core physical and chemical properties of **1,2-dicyclohexylethane**, its synthesis, conformational analysis, and the pivotal role of its derivatives in advanced chemical applications, particularly for researchers in drug discovery and development.

PART 1: Physicochemical and Spectroscopic Data

A foundational understanding of a molecule begins with its fundamental physical and chemical properties. These data are essential for experimental design, safety assessments, and analytical characterization.

Core Properties

The intrinsic properties of **1,2-dicyclohexylethane** are summarized below. These values are critical for predicting its behavior in various physical states and solvent systems.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₆	PubChem[1]
Molecular Weight	194.36 g/mol	PubChem[1]
CAS Number	3321-50-4	PubChem[1]
IUPAC Name	2-cyclohexylethylcyclohexane	PubChem[1]
Density	0.858 g/cm ³	BOC Sciences[4]
Appearance	Data not consistently available; likely a liquid at STP	Inferred
Boiling Point	Data available in subscription databases	PubChem[1], NIST[5]
Melting Point	Data available in subscription databases	PubChem[1], NIST[5]
XLogP3	6.8	PubChem[1]

Spectroscopic Profile

Spectroscopic data is vital for the structural elucidation and purity assessment of **1,2-dicyclohexylethane**. While comprehensive public spectra for the parent compound are limited, data for its derivatives are available and provide insight into the core structure's spectral characteristics. Key analytical techniques include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, the ¹³C NMR spectrum of a related diketone, 1,2-dicyclohexan-2-one-1-ylethane, has been documented.[6] The Kovats Retention Index, a parameter used in gas chromatography, has been experimentally determined on various column types, aiding in its identification in complex mixtures.[1]

PART 2: Synthesis and Reactivity

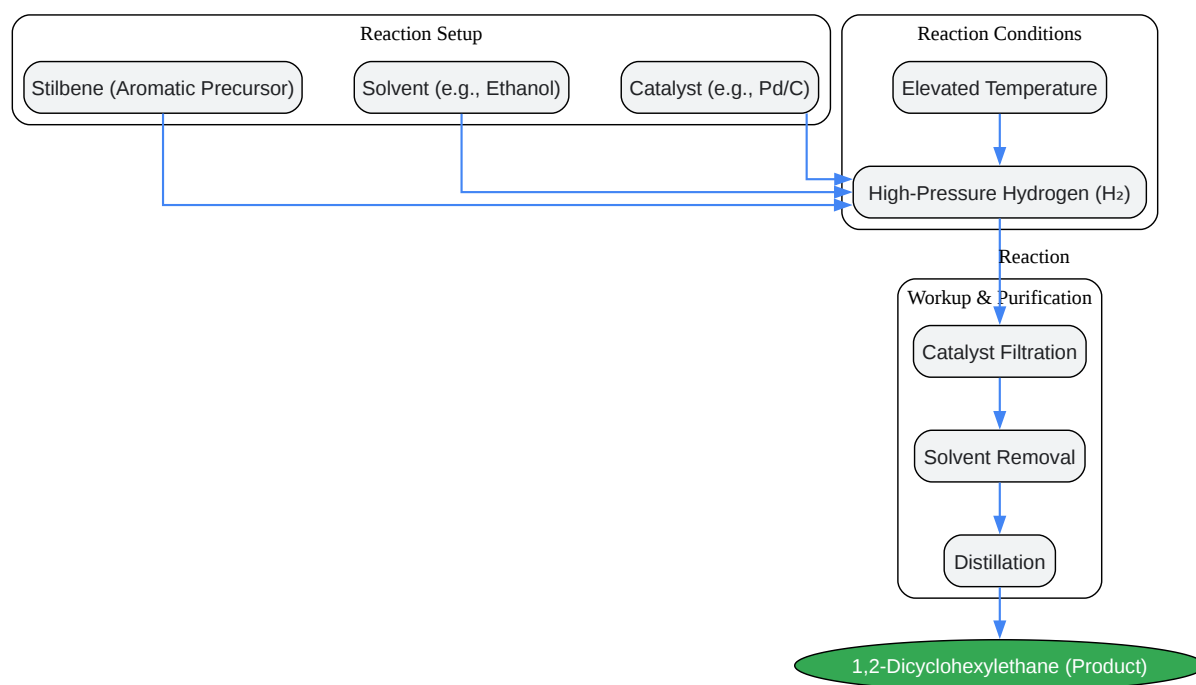
The utility of the **1,2-dicyclohexylethane** scaffold is intrinsically linked to its synthesis and the reactivity of its functionalized analogues.

Synthesis Protocol: Catalytic Hydrogenation

The most direct and widely employed method for synthesizing **1,2-dicyclohexylethane** is the catalytic hydrogenation of aromatic precursors such as stilbene or diphenylacetylene.[3] This process saturates the aromatic rings, converting them into cyclohexane moieties.

Expert Insight: The choice of catalytic hydrogenation is driven by its efficiency and high yield. The selection of catalyst (e.g., Palladium, Platinum, or Rhodium on a carbon support) and reaction conditions (temperature, pressure) is critical for achieving complete saturation without undesirable side reactions. This method represents a robust and scalable pathway to the core scaffold.

Workflow: Synthesis of **1,2-Dicyclohexylethane**



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Caption: Synthesis via catalytic hydrogenation of stilbene.

Chemical Reactivity and Functionalized Derivatives

While the parent alkane is relatively inert, its functionalized derivatives are of immense importance. The introduction of hydroxyl (-OH) or amine (-NH₂) groups transforms the scaffold into valuable chiral auxiliaries and ligands.

- (1R,2R)- or (1S,2S)-**1,2-Dicyclohexylethane**-1,2-diol (DICHED): This C₂-symmetrical diol is a highly effective chiral director, particularly in Matteson homologation reactions, which are crucial for the stereocontrolled synthesis of complex molecules.^[7]
- (1S,2S)-**1,2-Dicyclohexylethane**-1,2-diamine: Analogues like this chiral diamine are employed as ligands in catalytic processes to produce enantiomerically pure compounds, a cornerstone of modern pharmaceutical development.^{[3][8]}

The rigidity of the dicyclohexyl backbone locks the functional groups into a specific spatial arrangement, which is key to inducing high levels of stereoselectivity in chemical transformations.

PART 3: Conformational Analysis

For disubstituted cyclohexanes, conformational analysis is paramount to understanding their reactivity and physical properties. The relative orientation of the two cyclohexane rings and their substituents dictates the molecule's overall energy and shape.

Cis/Trans Isomerism

1,2-Dicyclohexylethane can exist as cis and trans stereoisomers, depending on whether the ethyl-cyclohexyl groups are on the same or opposite sides of the ring's plane. Each of these isomers exists as an equilibrium of two chair conformations.

Chair Conformations and Stability

The chair conformation is the most stable arrangement for a cyclohexane ring. For a 1,2-disubstituted cyclohexane, the substituents can be in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Expert Insight: The stability of a given conformer is dictated by steric hindrance. Axial substituents experience unfavorable 1,3-diaxial interactions, which are sterically demanding. Therefore, the most stable conformation will be the one that places the largest substituents in the equatorial positions. For trans-**1,2-dicyclohexylethane**, the diequatorial conformer is overwhelmingly favored over the diaxial conformer.^{[9][10]} This energetic preference is a defining feature of its structure.

Conformational Equilibrium of trans-**1,2-Dicyclohexylethane**

Caption: Energetic preference for the diequatorial conformer.

PART 4: Applications and Safety

Applications in Drug Discovery

The rigid dicyclohexylethane scaffold is a "privileged" structure in medicinal chemistry.^[3] Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. By decorating the **1,2-dicyclohexylethane** core with various functional groups, chemists can generate libraries of diverse compounds for screening against biological targets. The stereochemical control afforded by its chiral derivatives is particularly valuable for creating single-enantiomer drugs, which often have improved efficacy and reduced side effects compared to racemic mixtures.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1,2-dicyclohexylethane** is classified as harmful if swallowed (H302).^{[1][11]}

- GHS Classification: Acute Toxicity, Oral (Category 4).^{[1][11]}
- Precautionary Statements: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.^{[12][13]} Avoid ingestion and ensure adequate ventilation. In case of contact, wash skin thoroughly.^[12] If swallowed, seek immediate medical attention.^[12] Researchers should always consult the full Safety Data Sheet (SDS) before use.

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